Fosfomycin calcium is an organic molecular entity.
Synthesis Analysis
Preparation from Fosfomycin intermediates: This method utilizes DL-1,2-cis-epoxypropenyl phosphonic acid-DL-phenylethylamine as the starting material. After refining this intermediate, it is mixed directly with calcium to produce DL-Fosfomycin calcium. This process simplifies the synthesis, shortens the production cycle, and lowers costs compared to earlier methods. []
Mechanism of Action
Fosfomycin calcium exerts its bactericidal activity by inhibiting bacterial cell wall synthesis. This occurs through the irreversible inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the early stages of peptidoglycan synthesis. [] This inhibition disrupts the formation of peptidoglycan, a crucial component of bacterial cell walls, leading to bacterial cell death.
Applications
In vitro susceptibility testing: Researchers use Fosfomycin calcium to assess its effectiveness against different bacterial strains, including those isolated from otorhinolaryngological infections. This allows for determining its potential as a treatment option for specific infections and comparing its activity with other antibiotics. []
Pharmacokinetic studies: Studies utilize Fosfomycin calcium to investigate its absorption, distribution, and excretion in various animal models and humans. This information is crucial for optimizing dosage regimens and understanding its behavior within the body. [, , , ]
Microbiological research: Researchers employ Fosfomycin calcium to examine its impact on the gut microbiota, including changes in the composition and abundance of different bacterial populations. This helps understand its potential effects on the gut microbiome and its implications for human health. []
Drug formulation research: Scientists investigate the use of Fosfomycin calcium in various drug formulations, including freeze-dried tablets and orally disintegrating tablets. This research aims to improve drug delivery, enhance patient compliance, and optimize its therapeutic benefits. [, ]
Related Compounds
D-Fosfomycin Calcium
Relevance: D-Fosfomycin calcium, along with its enantiomer, sinistral Fosfomycin calcium, can be prepared in specific proportions to synthesize Fosfomycin calcium as a steric (physical) mixture [].
Sinistral Fosfomycin Calcium
Relevance: Similar to D-Fosfomycin calcium, sinistral Fosfomycin calcium can be combined with the D-enantiomer in controlled ratios to create Fosfomycin calcium as a steric mixture [].
Relevance: DL-1,2-cis-epoxypropenyl phosphonic acid-DL-phenylethylamine is used as a starting material in a novel synthetic process for Fosfomycin calcium. After refining this intermediate, it is directly mixed with spin to produce the final compound [].
Fosfomycin Trometamol
Relevance: Fosfomycin trometamol is mentioned alongside Fosfomycin calcium as a clinically available phosphonic acid derivative used for both oral and parenteral administration []. The paper compares their pharmacokinetic properties, highlighting the higher bioavailability of fosfomycin trometamol. Additionally, an ion-pair HPLC method developed for analyzing fosfomycin trometamol and its related substances in bulk drug is suggested as potentially applicable for determining fosfomycin and related substances in Fosfomycin calcium [].
Fosfomycin Sodium
Relevance: The paper discussing an ion-pair HPLC method for fosfomycin trometamol analysis suggests that the method might also be suitable for determining fosfomycin and its related substances in Fosfomycin calcium and Fosfomycin sodium [].
Fosmidomycin
Relevance: The paper comparing pharmacokinetic parameters of different phosphonic acid derivatives includes fosmidomycin alongside Fosfomycin calcium []. Both are recognized for their oral and parenteral administration routes, with the study highlighting the pharmacokinetic advantages of fosfomycin trometamol over these two compounds.
Alafosfalin
Relevance: In a comparative pharmacokinetic study of phosphonic acid derivatives, alafosfalin is discussed alongside Fosfomycin calcium []. The study focuses on the bioavailability and urinary recovery of these compounds, concluding that fosfomycin trometamol exhibits a more favorable profile compared to Fosfomycin calcium and alafosfalin.
Trimethoprim
Relevance: A study developed an HPLC method to determine the content of trimethoprim in capsules containing both Fosfomycin calcium and trimethoprim []. This suggests the use of these two antibiotics in combination for treating specific infections.
Calcium fosfomycin; AN-8336; CS-4631; AN8336; CS4631; AN 8336; CS 4631
Canonical SMILES
CC1C(O1)P(=O)(O)O.[Ca]
Isomeric SMILES
C[C@H]1[C@H](O1)P(=O)(O)O.[Ca]
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fosfomycin is a phosphonic acid having an (R,S)-1,2-epoxypropyl group attached to phosphorus. It has a role as an antimicrobial agent and an EC 2.5.1.7 (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) inhibitor. It is an epoxide and a member of phosphonic acids. It is functionally related to a phosphonic acid. It is a conjugate acid of a (1R,2S)-epoxypropylphosphonate(1-). Fosfomycin was discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by Streptomyces fradiae. It may also be produced synthetically and is commercially available as the disodium salt for intravenous administration and as the calcium or trometamol salt for oral administration. In terms of chemical structure, fosfomycin is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring. Due to its ease of administration as a single 3-gram oral dose and desirable safety profile, fosfomycin has largely become a first-line therapeutic option for the treatment of uncomplicated urinary tract infections (UTIs) in females. Despite being FDA approved only for urinary tract infections, fosfomycin actually has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria. As such there is great interest in exploring the usefulness of fosfomycin for indications beyond the treatment of UTIs. Fosfomycin is an orally available, broad spectrum antibiotic used largely for treatment of uncomplicated urinary tract infections. Fosfomycin is associated with a low rate of transient serum enzyme during therapy and with rare cases of clinically apparent acute liver injury with jaundice. Fosfomycin is a natural product found in Arabidopsis thaliana, Streptomyces wedmorensis, and other organisms with data available. Fosfomycin is a phosphoenolpyruvate analogue and a synthetic broad-spectrum antibiotic with antimicrobial and bactericidal properties. Fosfomycin binds to and inactivates the enzyme enolpyruvate transferase. This leads to an irreversible blockage of the condensation of uridine diphosphate-N-acetylglucosamine with p-enolpyruvate, which is one of the first steps of bacterial cell wall synthesis, thereby eventually causing cell lysis and bacterial cell death. An antibiotic produced by Streptomyces fradiae. See also: Fosfomycin Tromethamine (active moiety of).
Human African trypanosomiasis (HAT, also colloquially referred to as sleeping sickness), caused by T. brucei gambiense and T. brucei rhodesiense, remains a moderate risk (>1/10,000 inhabitants per year in endemic areas) despite focussed control efforts. Transmitted by the bite of an infected tsetse fly, HAT is biphasic with a first (hemolymphatic) stage that progresses to a second (meningoencephalitic) stage in which patients experience progressively worsening neurological symptoms and eventually die if left untreated. Historical treatment options for meningoencephalitic HAT include [melarsoprol], [eflornithine], and [nifurtimox]/[eflornithine] combination therapy (NECT), though [melarsoprol] is highly toxic and each treatment requires lengthy infusions that are difficult to administer in resource-limited settings. Fexinidazole, which was originally developed in the 1970s/80s by Hoechst AG and subsequently rediscovered through the Drugs for Neglected Diseases Initiative (DNDi) in 2005, is the first all-oral treatment for first and second stage HAT caused by T. brucei gambiense. Fexinidazole received a positive opinion from the European Medicines Agency (EMA) in November 2018 and was approved by the FDA on July 16, 2021. It is currently marketed by Sanofi-Aventis. Fexinidazole is a Nitroimidazole Antimicrobial. The mechanism of action of fexinidazole is as a Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2B6 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor, and Cytochrome P450 1A2 Inducer, and Cytochrome P450 2B6 Inducer, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Organic Cation Transporter 2 Inhibitor, and Organic Anion Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Multidrug and Toxin Extrusion Transporter 2 K Inhibitor. Fexinidazole is a nitroimidazole antimicrobial agent used to treat African trypanosomiasis, a severe and usually fatal parasitic infection caused by Trypanosoma brucei gambiense, also known as sleeping sickness. Fexinidazole is commonly associated with serum aminotransferase elevations when given in high doses for more than a few weeks, but elevations are uncommon and generally mild and transient when fexinidazole is given in the recommended doses for 10 days for African trypanosomiasis.
Fexofenadine is a piperidine-based anti-histamine compound. It has a role as a H1-receptor antagonist and an anti-allergic agent. It is a member of piperidines and a tertiary amine. It is functionally related to an isobutyric acid. Fexofenadine is an over-the-counter second-generation antihistamine used in the treatment of various allergic symptoms. It is selective for the H1 receptor, carries little-to-no activity at off-targets, and does not cross the blood-brain barrier - this is in contrast to previous first-generation antihistamines, such as [diphenhydramine], which readily bind to off-targets that contribute to side effects such as sedation. Fexofenadine is the major active metabolite of [terfenadine] and is administered as a racemic mixture in which both enantiomers display approximately equivalent antihistamine activity. Fexofenadine is a Histamine-1 Receptor Antagonist. The mechanism of action of fexofenadine is as a Histamine H1 Receptor Antagonist. Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Fexofenadine is a natural product found in Streptomyces platensis with data available. Fexofenadine is a second generation, long-lasting selective histamine H1 receptor antagonist with antiinflammatory property. Fexofenadine is a highly selective and reversible competitor at peripheral H1 histamine receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This agent interferes with mediators release from mast cells either by inhibiting calcium ion influx across mast cell/basophil plasma membrane or by inhibiting intracellular calcium ion release within the cells. In addition fexofenadine may also inhibit the late-phase allergic reaction by acting on leukotrienes or prostaglandins, or by producing an anti-platelet activating factor effect. Overall, this agent blocks the actions of endogenous histamine, thereby leads to temporary relief of the negative symptoms associated with histamine and achieve effects such as decreased vascular permeability, reduction of pruritus and localized smooth muscle relaxation. Fexofenadine is an antihistamine drug used in the treatment of hayfever and similar allergy symptoms. It was developed as a successor of and alternative to terfenadine, an antihistamine with potentially fatal contraindications. Fexofenadine, like other second-generation antihistamines, does not readily enter the brain from the blood, and so causes less drowsiness than first generation histamine receptor antagonists; Fexofenadine hydrochloride (brand names include Allegra and Telfast) is an antihistamine drug used in the treatment of hayfever and similar allergy symptoms. It was developed as a successor of and alternative to terfenadine, an antihistamine with potentially fatal contraindications. Fexofenadine, like other second generation antihistamines, does not readily enter the brain from the blood, and so causes less drowsiness than first-generation histamine-receptor antagonists. See also: Fexofenadine Hydrochloride (has salt form).
Fezolinetant is a triazolopyrazine that is 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine substituted by 3-methyl-1,2,4-thiadiazol-5-yl, 4-fluorobenzoyl and methyl groups at positions 3, 7, and 8R, respectively. It is a prescription medicine used to reduce moderate to severe vasomotor symptoms due to menopause. It has a role as a neurokinin-3 receptor antagonist. It is a member of monofluorobenzenes, a triazolopyrazine, a member of thiadiazoles, a member of benzamides and a tertiary carboxamide. Vasomotor symptoms (VMS), more colloquially known as hot flashes or night sweats, are some of the most common symptoms in menopause. With a median duration of 7.4 years, vasomotor symptoms are also the most common reasons why women seek treatments for menopausal issues. Although mostly considered a nuisance, vasomotor symptoms can significantly affect quality of life, as women with 7 or more moderate to severe VMS daily have reported a decline in sleep quality, concentration, sexual activity, energy, and concentration. Although the pathophysiology of VMS is not fully understood, unpredictable fluctuation in estrogen levels is thought to be the main cause of VMS, as estrogen therapy has been one of the most effective treatments for VMS by relieving symptoms in as many as 95% of menopausal women. Women undergoing abrupt menopause due to oophorectomy also experienced more severe symptoms than those going through a gradual transition. Additionally, thermoregulatory dysfunction has been proposed as one of the three possible mechanisms for VMS in menopause. Estrogen is a potent neuromodulator, particularly in the hypothalamus, and has been shown to be involved as a negative regulator in generating Gonadotropin-releasing hormone (GnRH) pulse through the kisspeptin, neurokinin B, and dynorphin (KNDy) neurons. NK3, one of the receptors expressed in KNDy neurons, is activated by neurokinin B and can thus induce the release of GnRH. Lower estrogen levels during menopause will decrease the estrogen-mediated feedback loop and increase neurokinin B signalling, increasing the activity of KNDy neurons and therefore the activity of the temperature control center. By antagonizing NK3 receptors, neuronal signalling can be dampened to reduce VMS. Although hormone therapy is available for menopausal women, safety and tolerability concerns, such as an increased risk of stroke and venous thromboembolism or hormone-dependent cancer like breast cancer, can prevent some women from receiving this treatment. Fezolinetant, an NK3 receptor antagonist, was developed in response to this issue as well as more understanding of the role of NK3R in the hypothalamic-pituitary-gonadal (HPG) axis. Although previous NK3 receptor antagonists exist, such as osanetant and talnetant, only fezolinetant showed tangible effects on the HPC axis, potentially due to its favorable pharmacokinetics profile to cross the blood-brain barrier. Fezolinetant was approved by the FDA in May 2023 under the brand name Veozah. It was subsequently approved by the EMA in December 2023 for the same indication. Fezolinetant is a Neurokinin 3 Receptor Antagonist. The mechanism of action of fezolinetant is as a Neurokinin 3 Receptor Antagonist.
FF-10101-01 is under investigation in clinical trial NCT03194685 (Study of FF-10101-01 in Patients With Relapsed or Refractory Acute Myeloid Leukemia).